ETA/ETB Receptor Binding Affinity and Selectivity Profile Comparison
Bosentan is a mixed dual ETA/ETB antagonist, whereas ambrisentan is highly ETA-selective. Bosentan binds human ETA receptors with Ki = 4.7 nM and ETB receptors with Ki = 95 nM, yielding an approximately 20-fold ETA preference and 67-fold selectivity by IC50 ratio (ETA IC50 = 7.1 nM vs ETB IC50 = 474.8 nM) in 125I-labeling assays on human smooth muscle cells . In contrast, ambrisentan is functionally ETA-selective with minimal ETB binding [1]. Macitentan, like bosentan, is a dual antagonist but exhibits substantially higher potency at both receptors (ETA IC50 ≈0.5 nM; ETB IC50 ≈391 nM) [2].
| Evidence Dimension | Receptor Binding Affinity (Ki) and Functional Selectivity (IC50) |
|---|---|
| Target Compound Data | Bosentan: ETA Ki = 4.7 nM; ETB Ki = 95 nM; ETA IC50 = 7.1 nM; ETB IC50 = 474.8 nM; 67-fold ETA selectivity |
| Comparator Or Baseline | Ambrisentan: ETA-selective (negligible ETB binding); Macitentan: ETA IC50 ≈0.5 nM, ETB IC50 ≈391 nM |
| Quantified Difference | Bosentan: ~20-fold ETA preference (Ki ratio 95/4.7); 67-fold selectivity by IC50. Ambrisentan: ETA-selective (ETB binding negligible). Macitentan: ~782-fold ETA selectivity by IC50 (391/0.5) but higher absolute ETA potency. |
| Conditions | 125I-labeled ET-1 competitive binding assay on human smooth muscle cells (SMC) for ETA; human placenta cells for ETB |
Why This Matters
Investigators requiring dual receptor blockade for mechanistic studies of ETB-mediated clearance or vasodilation must select bosentan or macitentan over ambrisentan; conversely, ETA-specific signaling studies require ambrisentan to avoid ETB confounding.
- [1] Maguire, J.J. et al. (2012). Comparison of human ETA and ETB receptor signalling via G-protein and β-arrestin pathways. Life Sciences, 91(13-14):562-568. View Source
- [2] AmBeed. Endothelin Receptor Inhibitor Selectivity Comparison Table. Macitentan ETA IC50=0.5 nM, ETB IC50=391 nM. View Source
